molecular formula C10H17Cl2N3O2S B2489025 2-[6-(Aminomethyl)pyridin-2-yl]-1-2-thiazinane-1,1-dione dihydrochloride CAS No. 2251053-74-2

2-[6-(Aminomethyl)pyridin-2-yl]-1-2-thiazinane-1,1-dione dihydrochloride

Cat. No.: B2489025
CAS No.: 2251053-74-2
M. Wt: 314.23
InChI Key: OYSYNDDHGZOTDJ-UHFFFAOYSA-N
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Description

2-[6-(Aminomethyl)pyridin-2-yl]-1-2-thiazinane-1,1-dione dihydrochloride is a useful research compound. Its molecular formula is C10H17Cl2N3O2S and its molecular weight is 314.23. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity Studies

2-[6-(Aminomethyl)pyridin-2-yl]-1-2-thiazinane-1,1-dione dihydrochloride has been a subject of synthesis and structural characterization studies. For instance, compounds related to this chemical structure have been synthesized, and their molecular structures were determined by techniques such as NMR spectroscopy and X-ray diffraction methods. These compounds are often used as precursors or intermediates in the synthesis of more complex molecules. For example, Ouizem et al. (2014) reported efficient syntheses of precursor molecules and their transformations into dissymmetric ligands, indicating the compound's role in ligand formation and complexation reactions with lanthanide(III) ions (Ouizem et al., 2014).

Structural Studies and Characterization

The compound has been involved in studies focusing on the structural characterization of related molecules. For instance, Böck et al. (2021) reported the synthesis and structural characterization of N,4-diheteroaryl 2-aminothiazoles and discussed their intermolecular hydrogen bonding patterns (Böck et al., 2021).

Reactivity and Complex Formation

The compound's derivatives have been studied for their reactivity and complex formation properties. For example, the synthesis and hypotensive activity of pyrimidine-2,4-(1H,3H)-dione derivatives containing thietane rings with sulfur in various oxidation states were explored by Kataev et al. (2014), indicating the compound's relevance in medicinal chemistry research (Kataev et al., 2014).

Molecular Interaction and Photophysical Studies

Studies have also focused on understanding the interaction of the compound's derivatives with metal ions and their photophysical properties. For instance, Zadeh et al. (2015) reported on the linear photophysics and ultrafast spectroscopy of new derivatives, highlighting the compound's importance in understanding molecular interactions and photochemical behavior (Zadeh et al., 2015).

Properties

IUPAC Name

[6-(1,1-dioxothiazinan-2-yl)pyridin-2-yl]methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S.2ClH/c11-8-9-4-3-5-10(12-9)13-6-1-2-7-16(13,14)15;;/h3-5H,1-2,6-8,11H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXSHAIGIHMRDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=CC(=N2)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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